![molecular formula C27H23N3O2S B2869641 2-((3-methoxybenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 1793879-56-7](/img/structure/B2869641.png)
2-((3-methoxybenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compounds like this one are often used in organic synthesis, and they can have a variety of applications depending on their specific properties . They often contain functional groups that can participate in various chemical reactions, making them useful as building blocks in the synthesis of more complex molecules .
Synthesis Analysis
The synthesis of such compounds often involves several steps, each of which needs to be carefully controlled to ensure the correct product is formed . Techniques such as reductive amination or catalytic protodeboronation might be used in the synthesis of similar compounds.Molecular Structure Analysis
The molecular structure of a compound like this can be determined using techniques such as NMR spectroscopy . This can provide information about the types of atoms in the molecule and how they are connected .Chemical Reactions Analysis
The chemical reactions that a compound like this can undergo would depend on its specific structure and the functional groups it contains . For example, if it contains a boronic ester group, it might undergo protodeboronation .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this, such as its melting point, boiling point, solubility, and reactivity, can be determined using various analytical techniques .Applications De Recherche Scientifique
Eco-Friendly Synthesis and Biological Activity
A study by Abdallah, Shalabi, and Bayoumy (2018) discusses the eco-friendly synthesis and evaluation of new pyridopyrimidinone derivatives for their inhibition behavior in corrosion processes. This research highlights the potential of pyrimidine derivatives in industrial applications, such as corrosion inhibitors for carbon steel in acidic environments, demonstrating the diverse utility of pyrimidine chemistry beyond pharmaceuticals (Abdallah, Shalabi, & Bayoumy, 2018).
Antimicrobial and Antiproliferative Activities
Research by Sherif (2014) focuses on the synthesis and mass spectral fragmentation patterns of nitrogen heterocycles, including pyrimidine derivatives, showing antimicrobial activity. This study indicates the potential of pyrimidine-based compounds in developing new antimicrobials (Sherif, 2014).
Anti-Inflammatory and Analgesic Agents
Abu-Hashem, Al-Hussain, and Zaki (2020) synthesized novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, showing anti-inflammatory and analgesic activities. Their work exemplifies the broad therapeutic potential of pyrimidine derivatives (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Biocatalysis and Green Chemistry
Ma, Zhong, Peng, and Sun (2016) report on the use of D-xylonic acid as a solvent and biocatalyst for the synthesis of dihydropyrimidinones and their derivatives, demonstrating the role of pyrimidine chemistry in promoting greener chemical processes (Ma, Zhong, Peng, & Sun, 2016).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[(3-methoxyphenyl)methylsulfanyl]-3-(4-methylphenyl)-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O2S/c1-18-11-13-21(14-12-18)30-26(31)25-24(23(16-28-25)20-8-4-3-5-9-20)29-27(30)33-17-19-7-6-10-22(15-19)32-2/h3-16,28H,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALPAIBQQAFDONQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=CC(=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(dimethylamino)ethyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide hydrochloride](/img/structure/B2869558.png)
![Benzo[d]thiazol-2-yl(7-phenyl-1,4-thiazepan-4-yl)methanone](/img/structure/B2869559.png)
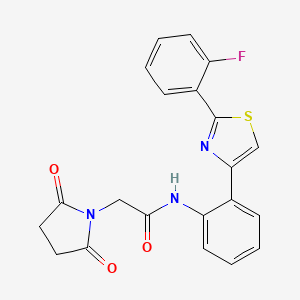
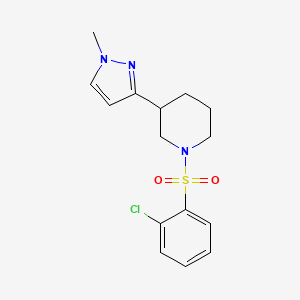
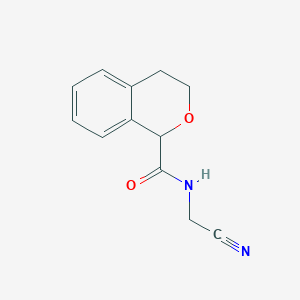
![(2Z)-2-[(4-fluoro-3-methylphenyl)sulfonylhydrazinylidene]-N-phenylchromene-3-carboxamide](/img/structure/B2869567.png)
![1-methyl-3,9-diphenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2869570.png)
![1-(4-Methoxyphenyl)-3-[4-(4-methoxyphenyl)piperazino]-1-propanone](/img/structure/B2869571.png)
![6-amino-1-(3,4-dimethylphenyl)-4-(4-hydroxy-3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B2869573.png)
![3-Ethyl-8-(4-(trifluoromethyl)benzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2869574.png)
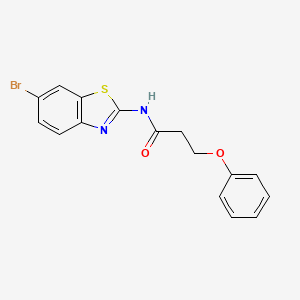
![2-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2869576.png)
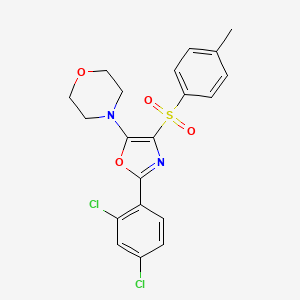
![N-[(4-phenyloxan-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B2869579.png)